molecular formula C21H18N4O4 B12013947 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767339-10-6

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12013947
CAS No.: 767339-10-6
M. Wt: 390.4 g/mol
InChI Key: YISUFGATLRYHBO-ZMOGYAJESA-N
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Description

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: is a chemical compound with the following properties:

    Linear Formula: CHNO

    CAS Number: 767339-10-6

    Molecular Weight: 390.402 g/mol

This compound belongs to a class of organic molecules characterized by its unique structure, which combines a pyrazine moiety with a carbonyl group and an ethoxybenzoate substituent.

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes could yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at specific functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) could be employed.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) may participate in substitution reactions.

Major Products: The specific products resulting from these reactions would depend on reaction conditions and the substituents present. Further experimental data would be needed to ascertain the exact outcomes.

Scientific Research Applications

Chemistry:

    Building Block: Researchers may use this compound as a building block for more complex molecules.

    Ligand Design: Its unique structure could make it valuable for ligand design in coordination chemistry.

Biology and Medicine:

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Drug Development: Exploring its potential as a lead compound for drug development.

Industry:

    Materials Science:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While this compound is relatively rare, it shares similarities with related molecules such as:

These compounds exhibit variations in substituents and functional groups, contributing to their distinct properties.

Properties

CAS No.

767339-10-6

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C21H18N4O4/c1-2-28-17-9-5-16(6-10-17)21(27)29-18-7-3-15(4-8-18)13-24-25-20(26)19-14-22-11-12-23-19/h3-14H,2H2,1H3,(H,25,26)/b24-13+

InChI Key

YISUFGATLRYHBO-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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